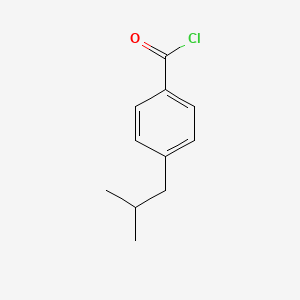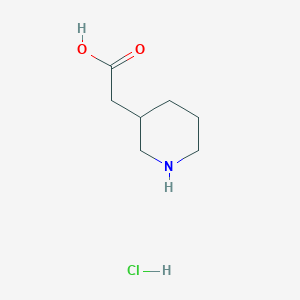![molecular formula C7H12N2O2 B1314174 1-Oxa-3,8-diazaspiro[4.5]décan-2-one CAS No. 5052-95-9](/img/structure/B1314174.png)
1-Oxa-3,8-diazaspiro[4.5]décan-2-one
Vue d'ensemble
Description
“1-Oxa-3,8-diazaspiro[4.5]decan-2-one” is an organic compound . It is also known as “1-oxa-3,8-diazaspiro [4.5]decan-2-one hydrochloride” with a CAS number of 5052-96-0 . The compound appears as a powder .
Molecular Structure Analysis
The molecular structure of “1-Oxa-3,8-diazaspiro[4.5]decan-2-one” is represented by the SMILES string O=C1OC2(CCNCC2)CN1 . The compound has a molecular weight of 156.18 .
Physical And Chemical Properties Analysis
“1-Oxa-3,8-diazaspiro[4.5]decan-2-one” is a solid at room temperature . The compound has a molecular weight of 192.65 . It has a melting point of 267-270°C .
Applications De Recherche Scientifique
Médecine : Applications thérapeutiques potentielles
La 1-Oxa-3,8-diazaspiro[4.5]décan-2-one et ses dérivés ont été étudiés pour leurs applications thérapeutiques potentielles. Une étude suggère leur utilisation dans le traitement des troubles alimentaires . La complexité structurelle du composé permet la synthèse de divers dérivés, qui pourraient être adaptés à des cibles pharmacologiques spécifiques.
Biochimie : Inhibition enzymatique
Les composés spirocycliques sont connus pour interagir avec les molécules biologiques. La this compound pourrait être utilisée dans des études biochimiques pour explorer l’inhibition enzymatique, ce qui est crucial pour le développement de nouveaux médicaments et la compréhension des voies métaboliques .
Pharmacologie : Développement de médicaments
Le composé a été identifié comme un inhibiteur sélectif potentiel de TYK2/JAK1, ce qui pourrait être significatif dans le traitement des maladies inflammatoires . Son rôle dans le développement de médicaments est prometteur, compte tenu de la recherche continue d’inhibiteurs sélectifs et efficaces en pharmacothérapie.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The primary targets of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one are TYK2/JAK1 and RIPK1 . TYK2/JAK1 are key proteins involved in the signaling of cytokines, which play a crucial role in immune response. RIPK1 is a critical protein in necroptosis, a form of programmed cell death, and is considered a significant driver of various inflammatory diseases .
Mode of Action
1-Oxa-3,8-diazaspiro[4.5]decan-2-one interacts with its targets by inhibiting their kinase activity . By inhibiting TYK2/JAK1, it regulates the expression of related genes and the formation of Th1, Th2, and Th17 cells . By inhibiting RIPK1, it blocks the activation of the necroptosis pathway .
Biochemical Pathways
The compound affects the TYK2/JAK1 signaling pathway and the necroptosis pathway . The inhibition of these pathways leads to the regulation of gene expression and cell formation, and the blocking of programmed cell death, respectively .
Pharmacokinetics
The ADME properties of 1-Oxa-3,8-diazaspiro[4The compound is a solid at room temperature , which may influence its absorption and distribution characteristics.
Result of Action
The molecular and cellular effects of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one’s action include the regulation of gene expression, the alteration of Th1, Th2, and Th17 cell formation, and the prevention of necroptosis .
Action Environment
The compound is stable at room temperature , which suggests that it may be stable under a variety of environmental conditions.
Analyse Biochimique
Biochemical Properties
1-Oxa-3,8-diazaspiro[4.5]decan-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain neurotransmitter receptors, potentially influencing synaptic transmission. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate calcium ion channels, affecting neurotransmitter release and synaptic plasticity. Additionally, it may alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection or enhanced cognitive function. At higher doses, toxic or adverse effects may be observed, including neurotoxicity or disruptions in normal physiological processes. Understanding the dosage threshold is crucial for its safe and effective use .
Metabolic Pathways
1-Oxa-3,8-diazaspiro[4.5]decan-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of certain metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
1-Oxa-3,8-diazaspiro[4.5]decan-2-one exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Propriétés
IUPAC Name |
1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-9-5-7(11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGLKWIXYWZNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513822 | |
| Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5052-95-9 | |
| Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds exert their antihypertensive effects?
A1: Research suggests that specific 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives act as alpha-adrenergic receptor blockers [, ]. This means they interfere with the binding of norepinephrine to these receptors, ultimately leading to vasodilation and a decrease in blood pressure.
Q2: Is there a difference in activity depending on the specific alpha-adrenergic receptor targeted?
A2: Yes, studies on compounds like 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (8) and 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (29) showed differing affinities. Compound 29 primarily antagonized alpha-2 receptors, while compound 8 displayed a stronger affinity for alpha-1 receptors []. This difference in receptor selectivity could influence their overall pharmacological profiles and potential therapeutic applications.
Q3: How does the structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives impact their antihypertensive activity?
A3: Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the core structure influence activity. For instance, within a series of 8-[2-(3-indolyl)ethyl] derivatives, substitutions at the 4-position significantly impacted potency, with the 4-ethyl compound demonstrating the most potent antihypertensive effects in spontaneously hypertensive rats [].
Q4: Have these compounds demonstrated efficacy in models beyond just isolated receptors?
A4: Yes, research has progressed beyond isolated receptor studies. Notably, compounds like 3a (3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one) exhibited potent and long-lasting antagonism of bronchoconstriction induced by NK2 receptor agonists in guinea pig models, highlighting their potential for conditions beyond hypertension [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
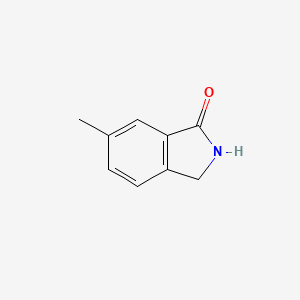
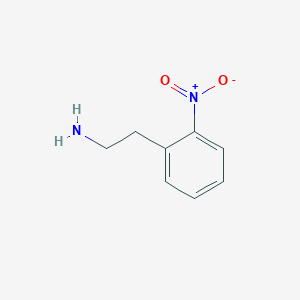
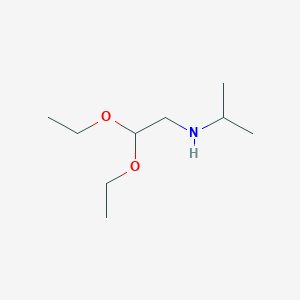

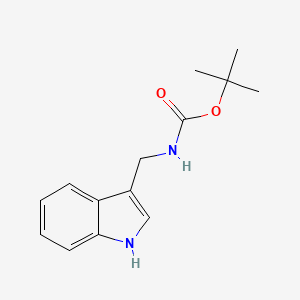

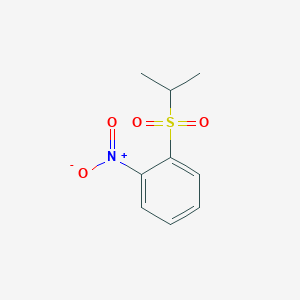


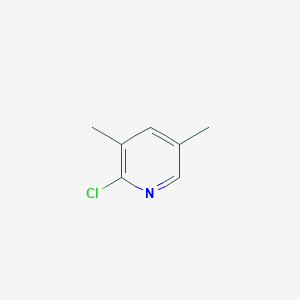
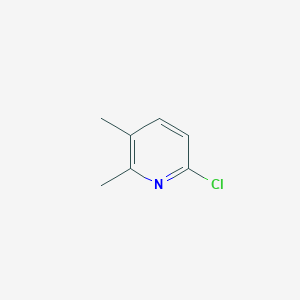
![1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1314115.png)
